molecular formula C12H21NO B1267703 2-(1-Adamantylamino)ethanol CAS No. 3716-66-3

2-(1-Adamantylamino)ethanol

Cat. No.: B1267703
CAS No.: 3716-66-3
M. Wt: 195.3 g/mol
InChI Key: CYDWIRQXNVCQBX-UHFFFAOYSA-N
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Description

2-(1-Adamantylamino)ethanol is an organic compound with the molecular formula C12H21NO. It is characterized by the presence of an adamantane group attached to an aminoethanol moiety. The adamantane structure, known for its rigidity and stability, imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(1-Adamantylamino)ethanol can be synthesized through several methods. One common approach involves the reaction of amantadine with 2-bromoethanol. The reaction typically occurs under basic conditions, often using sodium hydroxide as a catalyst . The process involves the nucleophilic substitution of the bromine atom by the amine group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Adamantylamino)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Adamantylamino)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Adamantylamino)ethanol involves its interaction with various molecular targets. The adamantane group provides a rigid framework that can interact with biological membranes and proteins. The aminoethanol moiety can form hydrogen bonds and electrostatic interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    1-Adamantylamine: Similar structure but lacks the hydroxyl group.

    2-Adamantylamine: Similar structure with the amino group attached at a different position.

    1-Adamantanol: Contains a hydroxyl group but lacks the amino group.

Uniqueness: 2-(1-Adamantylamino)ethanol is unique due to the presence of both the adamantane and aminoethanol groups. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its stability, rigidity, and ability to participate in diverse chemical reactions set it apart from other similar compounds .

Properties

IUPAC Name

2-(1-adamantylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c14-2-1-13-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13-14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDWIRQXNVCQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70331373
Record name 2-(1-adamantylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3716-66-3
Record name 2-(1-adamantylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70331373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the synthesis of 2-(1-adamantylamino)ethanol using sodium hydroxide in ethylene glycol?

A1: The research [] demonstrates a novel synthetic route for producing this compound. The reaction of 1-acetamidoadamantane with sodium hydroxide in ethylene glycol specifically yields this compound. This is noteworthy because using sodium hydroxide in diethylene glycol, a slightly different solvent, results in the formation of the corresponding amine (1-adamantylamine) instead. This highlights the importance of solvent choice in influencing reaction outcomes and the potential for tailoring synthesis to obtain desired products.

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